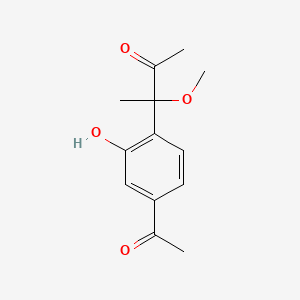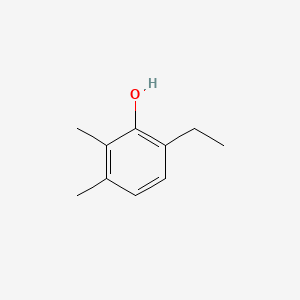![molecular formula C23H19Cl3N5O- B13739470 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which combines a triazine ring with a benzo[a]phenoxazin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-diethyl-9H-benzo[a]phenoxazin-9-amine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like tetrahydrofuran (THF) or chloroform . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines and thiols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
Chemistry
In chemistry, 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to its intense blue fluorescence when irradiated with UV light . It can be used to label and track biological molecules in various assays and imaging techniques .
Medicine
In medicine, derivatives of this compound have shown promise as antimicrobial agents. The triazine ring is known for its ability to interact with biological targets, making it a potential candidate for drug development .
Industry
In industry, this compound is used as a precursor for the synthesis of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .
作用機序
The mechanism of action of 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the benzo[a]phenoxazin moiety can intercalate into DNA, disrupting its replication and transcription processes .
類似化合物との比較
Similar Compounds
- 5-(4,6-dichloro-1,3,5-triazin-2-ylamino)fluorescein hydrochloride
- 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole
- 4- (4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
What sets 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride apart from similar compounds is its combination of the triazine ring with the benzo[a]phenoxazin moiety. This unique structure imparts distinct chemical and physical properties, such as its intense fluorescence and ability to form stable complexes with various biomolecules .
特性
分子式 |
C23H19Cl3N5O- |
|---|---|
分子量 |
487.8 g/mol |
IUPAC名 |
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride |
InChI |
InChI=1S/C23H19Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-13H,3-4H2,1-2H3;1H/p-1 |
InChIキー |
AYUYKTPEAOHXCG-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
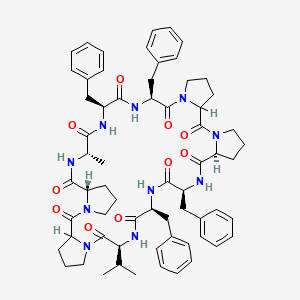
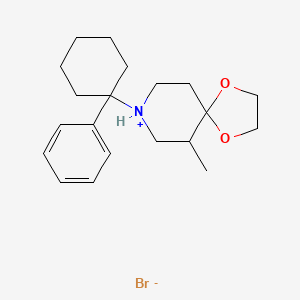
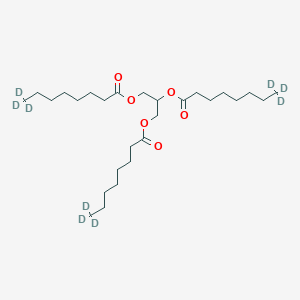
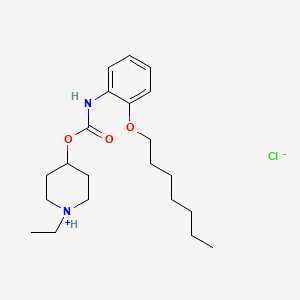
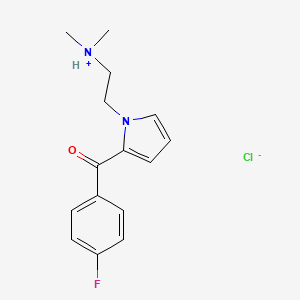
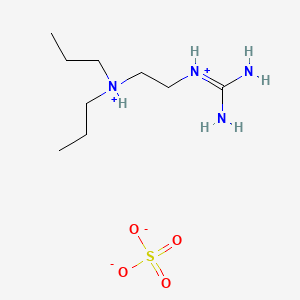
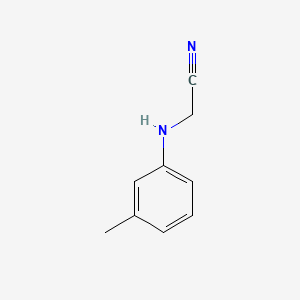
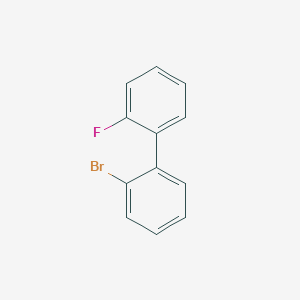
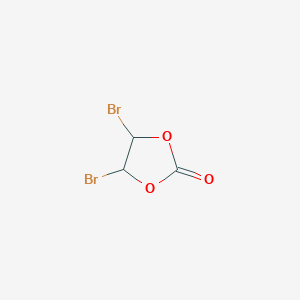
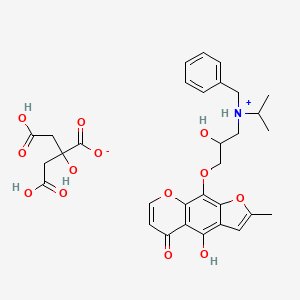
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
